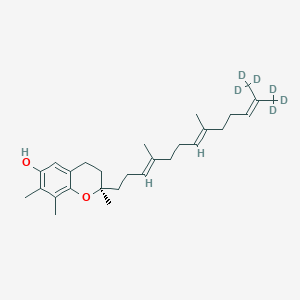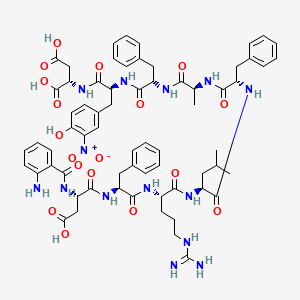
Tri-P-tolylamine-D21
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri-P-tolylamine-D21 is a deuterium-labeled derivative of Tri-P-tolylamine. This compound is primarily used in scientific research due to its unique properties, which include stability and the ability to act as a tracer in various chemical reactions. The deuterium labeling allows for detailed studies of reaction mechanisms and pathways.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tri-P-tolylamine-D21 involves the deuteration of Tri-P-tolylamine. This process typically includes the exchange of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under stringent quality control to meet the standards required for research applications.
化学反応の分析
Types of Reactions: Tri-P-tolylamine-D21 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur with halogens or other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
科学的研究の応用
Tri-P-tolylamine-D21 is widely used in various fields of scientific research:
Chemistry: It serves as a tracer in studying reaction mechanisms and pathways.
Biology: Used in metabolic studies to trace the incorporation and transformation of compounds within biological systems.
Medicine: Helps in the development of pharmaceuticals by studying the pharmacokinetics and metabolism of drug candidates.
Industry: Utilized in the production of stable isotopes for various applications, including environmental monitoring and quality control.
作用機序
The mechanism of action of Tri-P-tolylamine-D21 involves its incorporation into chemical reactions as a stable isotope. The deuterium atoms replace hydrogen atoms, allowing researchers to track the movement and transformation of the compound through various pathways. This helps in understanding the molecular targets and pathways involved in the reactions.
類似化合物との比較
- Tri-P-tolylamine
- Tri-m-tolylamine
- Tri-o-tolylamine
Comparison: Tri-P-tolylamine-D21 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracing in research applications. Compared to its non-deuterated counterparts, this compound offers more precise insights into reaction mechanisms and pathways, making it a valuable tool in scientific research.
特性
分子式 |
C21H21N |
|---|---|
分子量 |
308.5 g/mol |
IUPAC名 |
2,3,5,6-tetradeuterio-N,N-bis[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-4-(trideuteriomethyl)aniline |
InChI |
InChI=1S/C21H21N/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D |
InChIキー |
YXYUIABODWXVIK-QKOAGBKVSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])N(C2=C(C(=C(C(=C2[2H])[2H])C([2H])([2H])[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])C([2H])([2H])[2H])[2H])[2H])[2H] |
正規SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide](/img/structure/B12399576.png)

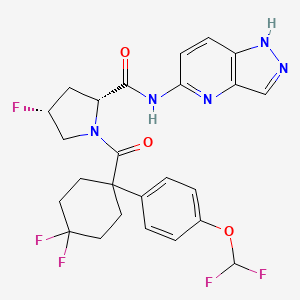
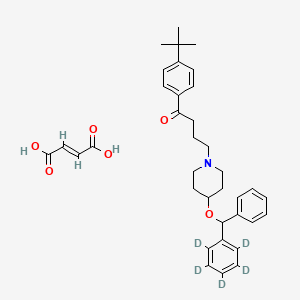

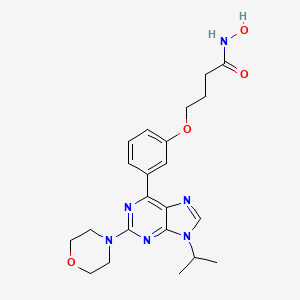
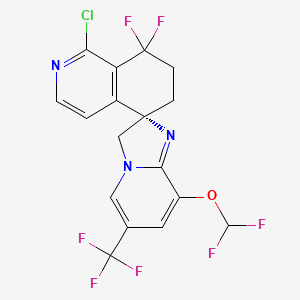

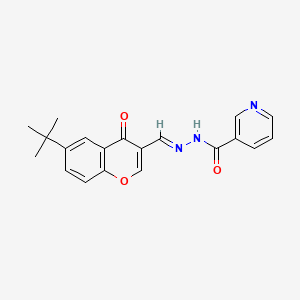
![(2E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl] acrylaldehyde](/img/structure/B12399630.png)
